molecular formula C21H20N2O2S2 B2642206 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 941971-35-3

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2642206
CAS No.: 941971-35-3
M. Wt: 396.52
InChI Key: ZYHUSDCHXFSWJW-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound characterized by its thiazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and acetyl groups. The final step involves the acylation of the thiazole derivative with 4-(ethylthio)phenylacetic acid under specific conditions such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetyl-4-phenylthiazol-2-yl)-2-phenylacetamide: Lacks the ethylthio group, which may affect its reactivity and biological activity.

    N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of an ethylthio group, potentially altering its properties.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased potency or selectivity in biological assays.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-3-26-17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(27-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHUSDCHXFSWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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